molecular formula C7H13NO B13525951 cis-Octahydropyrano[3,4-c]pyrrole

cis-Octahydropyrano[3,4-c]pyrrole

Cat. No.: B13525951
M. Wt: 127.18 g/mol
InChI Key: DQEFFFJNBUDCCH-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Octahydropyrano[3,4-c]pyrrole is a bicyclic organic compound featuring a fused pyran (oxygen-containing six-membered ring) and pyrrole (nitrogen-containing five-membered ring) system. Its hydrochloride salt form (CID: 68539279) is characterized by the molecular formula C₇H₁₃NO and the SMILES notation C1COCC2C1CNC2 . The "cis" designation refers to the spatial arrangement of hydrogen atoms at the ring junctions, which influences its stereochemical and physicochemical properties.

Key structural attributes include:

  • Fused bicyclic framework: A pyran ring fused to a pyrrole ring, creating a rigid scaffold.
  • Functional groups: An ether oxygen in the pyran moiety and a secondary amine in the pyrrole ring.

The compound’s InChIKey (DQEFFFJNBUDCCH-UHFFFAOYSA-N) facilitates precise identification in chemical databases, underscoring its uniqueness among heterocyclic derivatives .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole

InChI

InChI=1S/C7H13NO/c1-2-9-5-7-4-8-3-6(1)7/h6-8H,1-5H2/t6-,7-/m1/s1

InChI Key

DQEFFFJNBUDCCH-RNFRBKRXSA-N

Isomeric SMILES

C1COC[C@@H]2[C@H]1CNC2

Canonical SMILES

C1COCC2C1CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Annulation of the Pyran Ring: One of the primary methods involves the addition of a pyran ring to an existing pyrrole ring. This can be achieved through intramolecular heterocyclization involving an O-nucleophilic center.

    Intramolecular Cyclization: Another common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-Octahydropyrano[3,4-c]pyrrole can undergo oxidation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can also undergo substitution reactions, where functional groups on the pyrrole or pyran rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

While "cis-Octahydropyrano[3,4-c]pyrrole" itself does not appear in the search results, compounds with similar names and structures, such as octahydropyrrolo[3,4-c]pyrrole derivatives and pyranopyrrolidines, have documented applications. Research on these related compounds may provide insights into potential applications of "this compound" due to shared structural features and chemical properties.

Octahydropyrrolo[3,4-c]pyrrole Derivatives
Octahydropyrrolo[3,4-c]pyrrole derivatives have applications in the pharmaceutical field, particularly in the development of drugs targeting orexin receptors .

  • Orexin Receptor Antagonists: Octahydropyrrolo[3,4-c]pyrrole derivatives can act as orexin receptor antagonists . Orexins regulate various physiological functions, including appetite, energy metabolism, sleep-wake cycles, and endocrine regulation .
  • Potential Therapeutic Applications: Orexin receptor antagonism may be relevant in treating sleep disorders, depression, anxiety disorders, eating disorders, and addiction .
  • Solid Form Considerations: Different crystalline forms of octahydropyrrolo[3,4-c]pyrrole derivatives can exhibit varying properties such as solubility, melting point, dissolution rate, and bioavailability, which can impact the drug's stability and therapeutic efficacy .

Pyranopyrrolidines

Pyranopyrrolidines, which combine pyran and pyrrolidine rings, have applications in organic synthesis .

  • Enantioselective Synthesis: Pyranopyrrolidines can be synthesized enantioselectively using [3+2] cycloaddition reactions involving azomethine ylides .
  • Versatile Synthesis Method: The cycloaddition reaction is regio- and stereoselective, yielding single enantiomeric compounds . Structural diversity can be achieved by varying the starting materials .

cis-Octahydropyrrolo[3,4-b]pyridine

This compound, while not the same as "this compound," shares a similar bicyclic structure . It is listed in chemical databases like PubChem, suggesting its potential use as a chemical intermediate or building block in organic synthesis .

Mechanism of Action

The exact mechanism of action of cis-Octahydropyrano[3,4-c]pyrrole depends on its specific application. Generally, the compound interacts with molecular targets through its heterocyclic structure, which can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 1,2,3',5'-Tetrahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-dione

This spirocyclic compound (patented as a TP53 activator) shares a pyrrolo[3,4-c]pyrrole core but diverges significantly in structural complexity:

  • Ring system: A spiro junction connects an indole ring to the pyrrolopyrrole-dione system, contrasting with the fused pyran-pyrrole framework of cis-Octahydropyrano[3,4-c]pyrrole .
  • Functional groups : Includes a dione (two ketone groups) and a spiro center, which may enhance binding specificity to biological targets like TP53 .

Physicochemical and Pharmacological Contrasts

Property This compound 1,2,3',5'-Tetrahydro-spiro[indole-pyrrolopyrrole]-dione
Molecular Formula C₇H₁₃NO Not explicitly provided (likely more complex due to spiro/indole)
Ring System Fused pyran-pyrrole Spiro indole-pyrrolopyrrole
Key Functional Groups Ether, amine Dione, spiro center
Therapeutic Target Undisclosed TP53 activation
Patent Status Not specified European Patent EP (therapeutic agent)

Research Findings and Implications

  • Structural Characterization: this compound’s well-defined stereochemistry and salt form make it a candidate for further pharmacological optimization, particularly in CNS or antimicrobial drug discovery .
  • Spiro Analog: Higher target specificity due to spiro rigidity and dione groups, albeit with increased synthetic complexity .

Q & A

Q. What are the primary synthetic routes for cis-octahydropyrano[3,4-c]pyrrole, and how do their reaction conditions differ?

The compound is commonly synthesized via the reduction of cyclopentylimide derivatives using boron-based reducing agents (e.g., BH₃) in the presence of Lewis acids like AlCl₃, which facilitates stereochemical control . Alternative methods include multi-component bicyclizations using isocyanide-based reactions, though these often require optimization to avoid metal catalysts and narrow substrate limitations .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for confirming the bicyclic framework and stereochemistry. X-ray crystallography provides definitive structural validation, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Computational tools (e.g., collision cross-section predictions) further support conformational analysis .

Q. How does the bicyclic structure of this compound influence its reactivity in heterocyclic transformations?

The fused pyran-pyrrole system enables diverse reactivity, including electrophilic substitutions at the pyrrole nitrogen and nucleophilic additions at the pyran oxygen. Steric effects from the cis-configuration often dictate regioselectivity in ring-opening or functionalization reactions .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reaction yields when using different Lewis acid catalysts in the synthesis of this compound?

Systematic screening of Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) and reaction monitoring via in-situ IR or HPLC can identify optimal conditions. For example, AlCl₃ may improve stereoselectivity but requires strict anhydrous conditions to prevent hydrolysis . Kinetic studies and density functional theory (DFT) calculations help rationalize discrepancies in yields .

Q. How do researchers determine the optimal reaction conditions for stereoselective synthesis of this compound derivatives?

Reaction parameters (temperature, solvent polarity, and catalyst loading) are optimized using design of experiments (DoE). For instance, low temperatures (-78°C) favor kinetic control to preserve the cis-configuration, while polar aprotic solvents (e.g., DMF) enhance Lewis acid activity .

Q. What role does this compound play in the synthesis of antiviral agents, and what mechanistic insights support its utility?

The compound serves as a key intermediate in hepatitis C virus (HCV) protease inhibitors. Its bicyclic scaffold mimics natural peptide substrates, enabling competitive binding to viral enzymes. Mechanistic studies show that substituents at the pyrrole nitrogen modulate binding affinity and metabolic stability .

Q. In multi-component bicyclization reactions, how is the regioselectivity controlled to favor the formation of this compound frameworks?

Regioselectivity is governed by steric and electronic factors. For example, electron-deficient isocyanides preferentially react at the pyran oxygen, while bulky substituents on reactants direct cyclization pathways. Computational modeling (e.g., transition state analysis) aids in predicting outcomes .

Q. What computational methods are utilized to predict the collision cross-section and conformational stability of this compound derivatives?

Ion mobility spectrometry (IMS) coupled with molecular dynamics (MD) simulations predicts collision cross-sections, which correlate with gas-phase conformations. Tools like MOBCAL and Collidoscope are used to validate experimental data .

Q. How do solvent polarity and temperature variations impact the kinetic vs. thermodynamic control in the synthesis of this compound?

Polar solvents (e.g., THF) stabilize charged intermediates, favoring thermodynamic products (trans-isomers), while non-polar solvents (e.g., toluene) and low temperatures promote kinetic pathways (cis-isomers). Time-resolved spectroscopy tracks intermediate formation .

Q. What are the current challenges in scaling up metal-free synthetic routes for this compound, and what solutions have been proposed?

Metal-free methods often suffer from low yields due to poor regiocontrol. Strategies include using organocatalysts (e.g., proline derivatives) to direct bicyclization or photoredox catalysis to enable radical-based pathways. Flow chemistry systems improve scalability by enhancing mixing and heat transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.